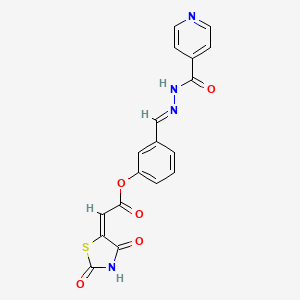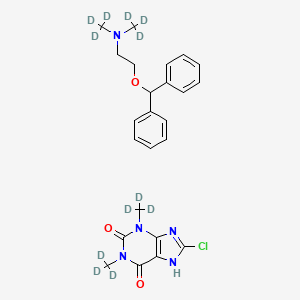![molecular formula C10H14BNO4S B12413505 2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)
2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique bicyclic structure with boron, oxygen, and sulfur atoms, which may contribute to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide typically involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. Common synthetic routes may include:
Formation of the bicyclic core: This step may involve cyclization reactions using boron-containing reagents and appropriate precursors.
Introduction of functional groups: Functional groups such as the methylsulfanyl and acetamide groups can be introduced through substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve high yields and purity. This may include:
Optimization of reaction conditions: Temperature, pressure, and solvent choice can be optimized to improve reaction efficiency.
Purification techniques: Techniques such as chromatography and crystallization may be used to purify the final product.
化学反应分析
Types of Reactions
2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide may undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the bicyclic core can be reduced to form alcohols.
Substitution: Functional groups can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of new functionalized derivatives.
科学研究应用
2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological processes involving boron-containing compounds.
Medicine: Investigation of its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Use in the development of new materials or catalysts.
作用机制
The mechanism of action of 2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide may involve interactions with specific molecular targets and pathways. For example:
Molecular targets: Enzymes, receptors, or proteins that interact with the compound.
Pathways involved: Biological pathways that are modulated by the compound, leading to its observed effects.
相似化合物的比较
Similar Compounds
2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide: can be compared with other boron-containing bicyclic compounds, such as:
Uniqueness
Unique structure: The presence of the bicyclic core with boron, oxygen, and sulfur atoms.
Distinctive reactivity: The compound’s ability to undergo specific chemical reactions due to its unique functional groups.
属性
分子式 |
C10H14BNO4S |
|---|---|
分子量 |
255.10 g/mol |
IUPAC 名称 |
2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide |
InChI |
InChI=1S/C10H14BNO4S/c1-17-6-9(13)12-8-4-2-3-7-5-10(14)16-11(8)15-7/h2-3,7-8H,4-6H2,1H3,(H,12,13)/t7-,8+/m1/s1 |
InChI 键 |
XBTPQCVHOOTEFL-SFYZADRCSA-N |
手性 SMILES |
B12[C@H](CC=C[C@@H](O1)CC(=O)O2)NC(=O)CSC |
规范 SMILES |
B12C(CC=CC(O1)CC(=O)O2)NC(=O)CSC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-[3-cyano-5-(cyclohexylmethyl)-6,6-dimethyl-4,7-dihydrothieno[3,2-c]pyridin-2-yl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B12413483.png)






